molecular formula C12H17BClNO4S B13522323 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Cat. No.: B13522323
M. Wt: 317.6 g/mol
InChI Key: QFMCDOZBMRUPCC-UHFFFAOYSA-N
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Description

3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is an organic compound that features a sulfonamide group, a chloro substituent, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonamide with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

Scientific Research Applications

3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonamide group can form hydrogen bonds, while the boronate ester can undergo transmetalation reactions in the presence of palladium catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is unique due to the combination of a sulfonamide group and a boronate ester in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .

Properties

Molecular Formula

C12H17BClNO4S

Molecular Weight

317.6 g/mol

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H17BClNO4S/c1-11(2)12(3,4)19-13(18-11)8-5-9(14)7-10(6-8)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17)

InChI Key

QFMCDOZBMRUPCC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)S(=O)(=O)N

Origin of Product

United States

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